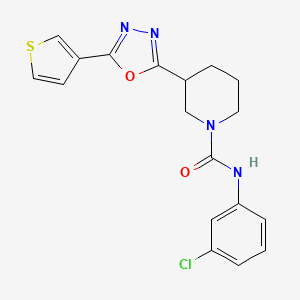

N-(3-chlorophenyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

Description

The compound N-(3-chlorophenyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide features a piperidine core substituted with a 1,3,4-oxadiazole ring bearing a thiophen-3-yl group and a 3-chlorophenyl carboxamide moiety. Its molecular formula is C₁₉H₁₈ClN₄O₂S, with a calculated molecular weight of 409.89 g/mol.

Properties

IUPAC Name |

N-(3-chlorophenyl)-3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O2S/c19-14-4-1-5-15(9-14)20-18(24)23-7-2-3-12(10-23)16-21-22-17(25-16)13-6-8-26-11-13/h1,4-6,8-9,11-12H,2-3,7,10H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVSKDKBVVLTSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)NC2=CC(=CC=C2)Cl)C3=NN=C(O3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the 1,3,4-oxadiazole ring, followed by the introduction of the thiophene and piperidine moieties. Common reagents used in these steps include hydrazine derivatives, carboxylic acids, and chlorinating agents. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while nucleophilic substitution on the chlorophenyl group could produce various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Compounds containing the 1,3,4-oxadiazole ring have been extensively studied for their antimicrobial properties. Research indicates that derivatives of oxadiazoles exhibit a wide spectrum of biological activities, including antibacterial, antifungal, and antitubercular effects. For instance, studies have shown that compounds similar to N-(3-chlorophenyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide can inhibit the growth of Mycobacterium tuberculosis, making them potential candidates for new anti-tubercular agents .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Heterocyclic compounds like piperidine derivatives have demonstrated significant antitumor activity against various cancer cell lines. For example, piperidine-based compounds have shown effectiveness against hepatocarcinoma and other cancer types by regulating critical cellular pathways . The presence of the oxadiazole moiety may enhance these effects by interacting with specific biological targets involved in cancer progression.

Pharmacological Mechanisms

The mechanism of action for this compound likely involves interactions with enzymes or receptors that are critical in disease pathways. The oxadiazole and thiophene groups may facilitate binding to biological targets, modulating their activity and influencing various signaling pathways .

Synthesis and Structural Analysis

The synthesis of this compound can be achieved through various organic chemistry techniques that involve commercially available starting materials. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structural integrity of the synthesized compound . The synthesis often requires careful control of conditions to yield high-purity products.

Case Study 1: Antitubercular Activity

A study focused on synthesizing novel derivatives of oxadiazoles demonstrated that certain compounds exhibited significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . These findings highlight the potential of oxadiazole-containing compounds in combating tuberculosis.

Case Study 2: Anticancer Activity

Research has indicated that piperidine derivatives can effectively target cancer cells. A specific derivative was found to have an IC50 value of 0.25 μM against HepG2 cells, showcasing its potential as an anticancer agent . The study emphasizes the importance of structural modifications in enhancing biological activity.

Chemical Properties and Stability

The chemical stability of this compound is influenced by its functional groups and environmental conditions such as pH and temperature. Understanding these properties is crucial for optimizing its application in drug development .

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

1,3,4-Oxadiazole Derivatives

describes compounds 7c–7f , which share the 1,3,4-oxadiazole scaffold but differ in substituents:

Comparison with Target Compound :

- The target’s thiophen-3-yl group replaces the thiazole in 7c–7f. Thiophene’s lower basicity compared to thiazole may reduce electronic interactions with biological targets .

- The piperidine ring in the target enhances solubility due to its basic nitrogen, unlike the sulfanyl groups in 7c–7f, which may increase hydrophobicity.

1,2,4-Oxadiazole Derivatives

includes a compound with a 1,2,4-oxadiazole ring, a positional isomer of 1,3,4-oxadiazole.

- Impact of isomerism : 1,3,4-Oxadiazoles (target) exhibit greater metabolic stability than 1,2,4-oxadiazoles due to reduced susceptibility to enzymatic cleavage .

Chlorinated Aromatic Compounds

lists A292737 , which contains a 3-chlorophenyl group and a difluoromethyl-oxadiazole-thiazole system.

- Chlorine vs.

Physicochemical Properties

Observations :

Biological Activity

N-(3-chlorophenyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including in vitro and in vivo studies, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be described by its structural formula, which includes a piperidine ring substituted with a chlorophenyl group and an oxadiazole moiety linked to a thiophene ring. This unique combination of heterocycles contributes to its diverse biological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.

Key Findings:

- Cytotoxicity : The compound exhibited IC50 values in the micromolar range against MCF-7 (breast cancer) and U-937 (monocytic leukemia) cell lines, indicating potent anticancer activity .

- Mechanism of Action : Flow cytometry assays revealed that these compounds induce apoptosis in cancer cells through activation of the p53 pathway and caspase-3 cleavage .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity against various pathogens.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : Similar derivatives demonstrated MIC values as low as 0.22 μg/mL against Staphylococcus aureus .

- Biofilm Inhibition : The compounds effectively inhibited biofilm formation, suggesting potential applications in treating biofilm-associated infections .

Antitubercular Activity

The 1,3,4-oxadiazole scaffold has also been explored for its antitubercular properties.

Key Findings:

- Activity Against Mycobacterium tuberculosis : Certain derivatives demonstrated significant inhibition of Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . Molecular docking studies indicated strong binding affinity to key enzymes involved in mycolic acid synthesis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

| Substituent | Effect on Activity |

|---|---|

| Chlorine at position 3 | Enhances cytotoxicity against cancer cells |

| Thiophene ring | Contributes to antimicrobial efficacy |

| Oxadiazole moiety | Essential for inducing apoptosis in cancer cells |

Case Studies

- Case Study on Anticancer Efficacy : A study evaluated the effects of the compound on MCF-7 and U-937 cell lines. Results showed significant apoptosis induction at concentrations as low as 10 μM, with increased expression of p53 and caspase activation .

- Antimicrobial Evaluation : In vitro tests against Staphylococcus aureus revealed that the compound inhibited bacterial growth effectively at MIC values below 0.25 μg/mL. These findings suggest potential for development into therapeutic agents for resistant bacterial strains .

Q & A

Q. How does the thiophene moiety influence bioavailability compared to phenyl or furan analogs?

- Methodology :

- LogP measurement : Determine octanol-water partition coefficients via shake-flask method or HPLC retention time. Thiophene’s lower polarity may enhance membrane permeability vs. furan.

- Caco-2 assay : Compare permeability (Papp) across intestinal cell monolayers. Use LC-MS/MS to quantify apical-to-basolateral transport .

Q. What mechanistic insights can be gained from studying oxidative degradation products?

- Methodology :

- Forced degradation : Expose the compound to H₂O₂ or UV light. Identify products via HRMS and NMR. For example, sulfoxidation of thiophene or N-oxidation of piperidine could occur.

- Reactive oxygen species (ROS) detection : Use fluorescent probes (e.g., DCFH-DA) in cell-based assays to link degradation to oxidative stress pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.